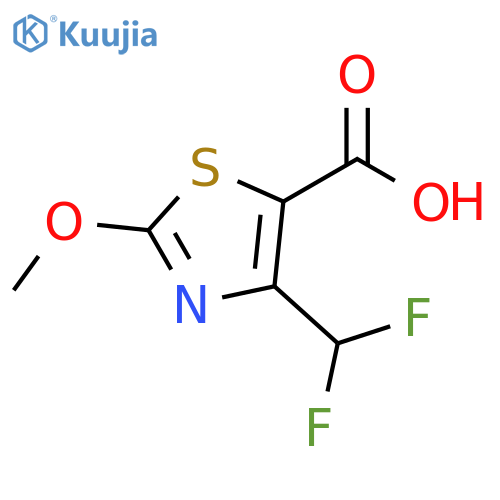Cas no 2137797-59-0 (5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy-)

2137797-59-0 structure
商品名:5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy-
CAS番号:2137797-59-0
MF:C6H5F2NO3S
メガワット:209.170607328415
CID:5258909
5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy-
-
- インチ: 1S/C6H5F2NO3S/c1-12-6-9-2(4(7)8)3(13-6)5(10)11/h4H,1H3,(H,10,11)
- InChIKey: KNGKYHZAILYDPN-UHFFFAOYSA-N
- ほほえんだ: S1C(C(O)=O)=C(C(F)F)N=C1OC
5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-382924-10.0g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-16 | |
| Enamine | EN300-382924-2.5g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-16 | |
| Enamine | EN300-382924-1.0g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-16 | |
| Enamine | EN300-382924-5.0g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-16 | |
| Enamine | EN300-382924-0.5g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-16 | |
| Enamine | EN300-382924-0.05g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 0.05g |
$888.0 | 2025-03-16 | |
| Enamine | EN300-382924-0.1g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 0.1g |
$930.0 | 2025-03-16 | |
| Enamine | EN300-382924-0.25g |
4-(difluoromethyl)-2-methoxy-1,3-thiazole-5-carboxylic acid |
2137797-59-0 | 95.0% | 0.25g |
$972.0 | 2025-03-16 |
5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy- 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
2137797-59-0 (5-Thiazolecarboxylic acid, 4-(difluoromethyl)-2-methoxy-) 関連製品
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
